molecular formula C5H5Br2N3 B1461831 1-Allyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 294852-99-6

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No. B1461831
CAS RN: 294852-99-6
M. Wt: 266.92 g/mol
InChI Key: WURQZLPPUWYGBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-1,2,4-triazoles, including 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, can be achieved through various methods . One efficient method involves the use of hydrazines and formamide under microwave irradiation in the absence of a catalyst . This process shows excellent functional-group tolerance . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The molecular formula of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is C5H5Br2N3 . The structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Drug Discovery

The triazole ring is a common motif in pharmaceutical chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can serve as a scaffold for developing new drugs with potential therapeutic applications. Its structural features allow for hydrogen bonding and dipole-dipole interactions with biological targets, which can be exploited to enhance pharmacokinetics and pharmacodynamics .

Organic Synthesis

In organic chemistry, triazoles are used as versatile intermediates. They can participate in various chemical reactions, forming complex molecules with high precision. The dibromo groups in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole make it a valuable compound for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis .

Polymer Chemistry

Triazoles have applications in polymer chemistry, where they can be used to create polymers with specific properties. The presence of the triazole ring can improve the thermal stability and mechanical strength of polymers. Additionally, the allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be utilized in polymerization reactions to form polymers with functional side chains .

Supramolecular Chemistry

The triazole ring can act as a building block in supramolecular assemblies due to its ability to engage in hydrogen bonding and coordinate with metals. This makes 1-Allyl-3,5-dibromo-1H-1,2,4-triazole a candidate for constructing molecular cages, switches, and sensors that have applications in materials science and nanotechnology .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can be used as a linker in bioconjugation strategies, particularly in the context of click chemistry, which is a powerful tool for attaching drugs to targeting molecules or fluorescent tags to proteins for imaging purposes .

Anticancer Research

Derivatives of triazoles, including 1-Allyl-3,5-dibromo-1H-1,2,4-triazole , have shown promise as anticancer agents. They can be designed to interact with specific proteins involved in cancer cell proliferation. Research has indicated that certain triazole derivatives exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development .

properties

IUPAC Name

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQZLPPUWYGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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